1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea
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Overview
Description
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively documented. It is known to be a solid at room temperature .Scientific Research Applications
Chemical Reactions and Rearrangements : Research has shown that compounds structurally related to 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea undergo specific chemical rearrangements. For example, 3H-pyrazoles derived from diphenyldiazomethane and 9-diazofluorene undergo van Alphen–Hüttel rearrangement, leading to the formation of various pyrazole structures (Vasin et al., 2018).
Biological Inhibition Activities : Certain derivatives of cyclopropyl-related compounds have been found to inhibit mammalian topoisomerase II, an enzyme critical in DNA replication and cell division. This suggests potential therapeutic applications in cancer treatment (Wentland et al., 1993).
Synthesis of Novel Compounds : Cyclopropyl and pyrazole derivatives are used in synthesizing new types of compounds. For instance, the reaction of active methylene compounds with N-confused porphyrin in THF leads to novel N-confused porphyrin derivatives (Li et al., 2011).
Photochemical Applications : The photochemical properties of pyrazoles, which are structurally related to this compound, have been studied for potential applications. For instance, the photoreactions of 5-Phenyl-pyrazolines have been explored (Rosenkranz & Schmid, 1968).
Antimicrobial and Anti-inflammatory Properties : Certain 1H-pyrazole derivatives show anti-inflammatory and antimicrobial properties, indicating potential for pharmaceutical development (Kendre et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21-16(14-7-8-14)11-15(20-21)12-19-17(22)18-10-9-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDULZFKDLCZOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NCCC2=CC=CC=C2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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